

# Bta-188: A Technical Guide to a Potent Antipicornavirus Agent

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## Compound of Interest

Compound Name: Bta-188

Cat. No.: B3062578

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## Abstract

**Bta-188** is a novel, orally bioavailable pyridazinyl oxime ether demonstrating potent in vitro activity against a broad spectrum of picornaviruses, including numerous serotypes of human rhinovirus (HRV), the primary causative agent of the common cold, and other enteroviruses. As a capsid-binding inhibitor, **Bta-188** represents a promising chemotherapeutic agent for the treatment of infections caused by the Picornaviridae family of viruses. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, in vitro efficacy, and relevant experimental protocols for **Bta-188**.

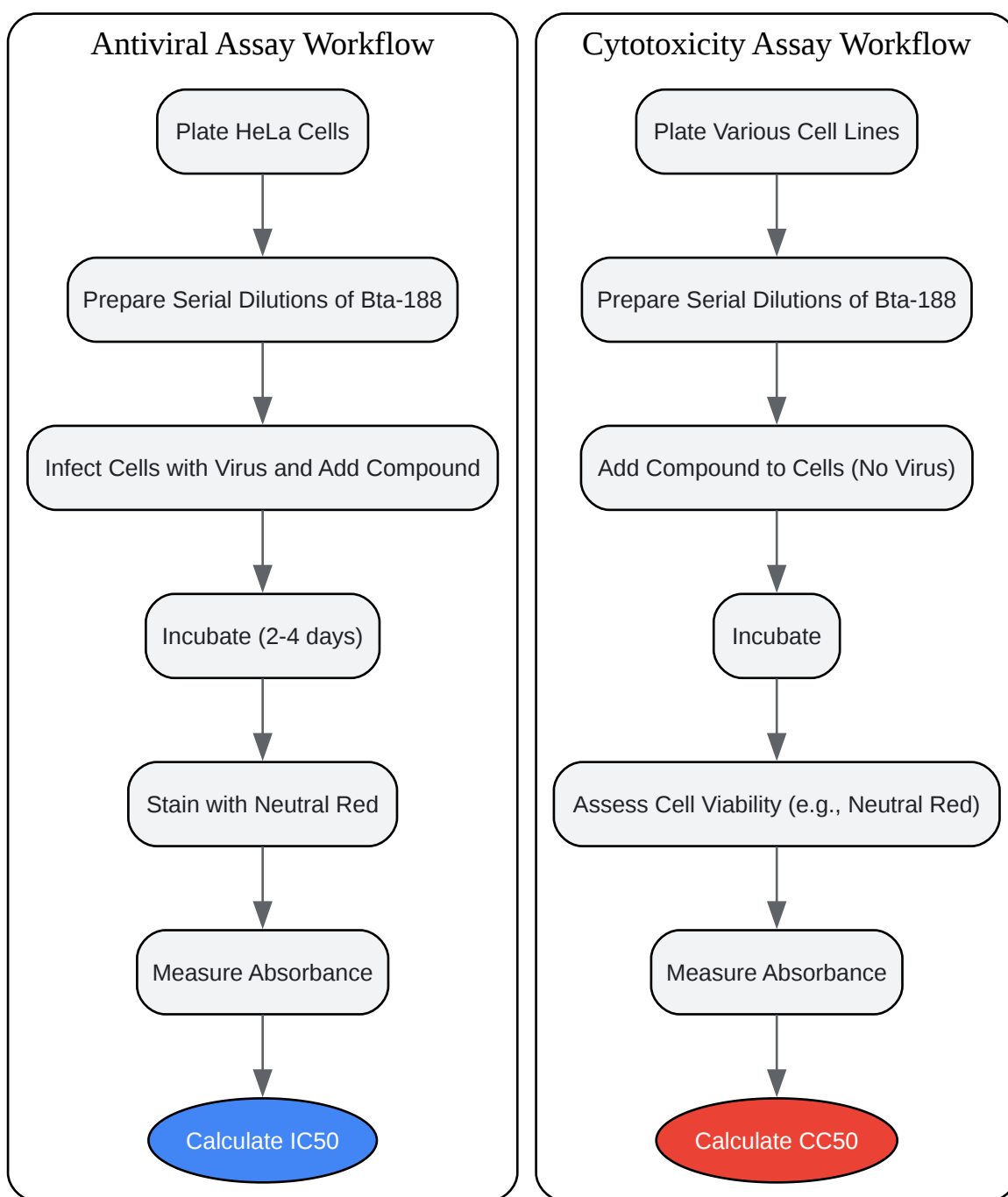
## Chemical Structure and Properties

**Bta-188** is chemically identified as (E)-N-ethoxy-1-[4-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]phenyl]methanimine. Its fundamental properties are summarized in the table below.

Property	Value
Molecular Formula	C <sub>21</sub> H <sub>28</sub> N <sub>4</sub> O <sub>2</sub>
Molecular Weight	368.47 g/mol
IUPAC Name	(E)-N-ethoxy-1-[4-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]phenyl]methanimine
CAS Number	314062-80-1
SMILES	<chem>CCO/N=C/c1ccc(cc1)OCC2CCN(CC2)c3ccc(C)nn3</chem>
InChI Key	LNKHWGSSSPTTHB-CJLVFECKSA-N

## Mechanism of Action: Viral Capsid Inhibition

**Bta-188** functions as a capsid-binding inhibitor, a mechanism shared with its predecessor compound, pirodavir. This class of antiviral agents directly interacts with the viral capsid, the protein shell that encloses the viral genome. By binding to the capsid, **Bta-188** is thought to stabilize the virion, thereby preventing the conformational changes necessary for uncoating and the subsequent release of viral RNA into the host cell cytoplasm. This inhibition occurs at an early stage of the viral replication cycle. A key advantage of this direct antiviral mechanism is its activity against a wide range of rhinovirus serotypes, irrespective of the specific host cell receptor they utilize for entry (e.g., ICAM-1 or the LDL receptor).<sup>[1][2]</sup>



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## References

- 1. In vitro activity of expanded-spectrum pyridazinyl oxime ethers related to pirodavir: novel capsid-binding inhibitors with potent antipicornavirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
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